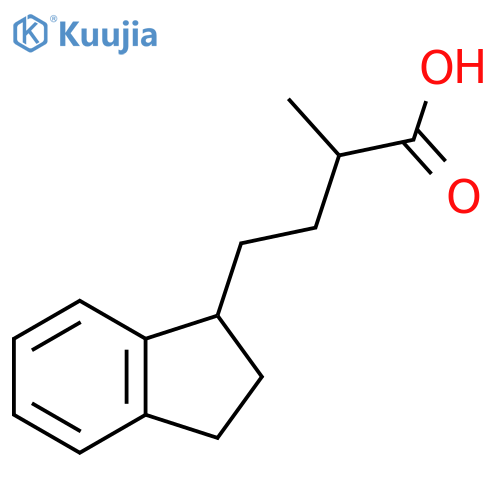Cas no 2229545-87-1 (4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid)

4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid
- EN300-1746111
- 2229545-87-1
-
- インチ: 1S/C14H18O2/c1-10(14(15)16)6-7-12-9-8-11-4-2-3-5-13(11)12/h2-5,10,12H,6-9H2,1H3,(H,15,16)
- InChIKey: RMQFIMWCWDPLEP-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)CCC1C2C=CC=CC=2CC1)=O
計算された属性
- せいみつぶんしりょう: 218.130679813g/mol
- どういたいしつりょう: 218.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 37.3Ų
4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1746111-5.0g |
4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid |
2229545-87-1 | 5g |
$4226.0 | 2023-06-03 | ||
| Enamine | EN300-1746111-10.0g |
4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid |
2229545-87-1 | 10g |
$6266.0 | 2023-06-03 | ||
| Enamine | EN300-1746111-5g |
4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid |
2229545-87-1 | 5g |
$4226.0 | 2023-09-20 | ||
| Enamine | EN300-1746111-0.25g |
4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid |
2229545-87-1 | 0.25g |
$1341.0 | 2023-09-20 | ||
| Enamine | EN300-1746111-2.5g |
4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid |
2229545-87-1 | 2.5g |
$2856.0 | 2023-09-20 | ||
| Enamine | EN300-1746111-0.5g |
4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid |
2229545-87-1 | 0.5g |
$1399.0 | 2023-09-20 | ||
| Enamine | EN300-1746111-1.0g |
4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid |
2229545-87-1 | 1g |
$1458.0 | 2023-06-03 | ||
| Enamine | EN300-1746111-0.05g |
4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid |
2229545-87-1 | 0.05g |
$1224.0 | 2023-09-20 | ||
| Enamine | EN300-1746111-0.1g |
4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid |
2229545-87-1 | 0.1g |
$1283.0 | 2023-09-20 | ||
| Enamine | EN300-1746111-1g |
4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid |
2229545-87-1 | 1g |
$1458.0 | 2023-09-20 |
4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid 関連文献
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
9. Book reviews
-
10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acidに関する追加情報
4-(2,3-Dihydro-1H-inden-1-yl)-2-methylbutanoic Acid: A Comprehensive Overview
4-(2,3-Dihydro-1H-inden-1-yl)-2-methylbutanoic acid, also known by its CAS number 2229545-87-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a dihydroindenyl group with a substituted butanoic acid moiety. The compound has garnered attention due to its potential applications in drug discovery and material science.
The molecular structure of 4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid is notable for its bicyclic framework, which contributes to its stability and reactivity. The dihydroindenyl group, a partially saturated indene derivative, plays a crucial role in determining the compound's physical and chemical properties. Recent studies have highlighted the importance of this group in modulating the compound's interaction with biological systems, making it a promising candidate for therapeutic applications.
The synthesis of 4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid involves a series of carefully designed organic reactions. Researchers have employed various strategies, including coupling reactions and ring-forming processes, to achieve high yields and purity. One notable approach involves the use of transition metal catalysts to facilitate the formation of the dihydroindenyl group. These methods have been optimized based on recent advancements in catalytic chemistry, ensuring scalability and reproducibility.
In terms of applications, 4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid has shown potential in several areas. In pharmacology, the compound has been investigated for its anti-inflammatory and antioxidant properties. Preclinical studies suggest that it may serve as a lead compound for developing novel drugs targeting chronic inflammatory diseases. Additionally, the molecule's unique structure makes it a valuable building block in the synthesis of more complex organic molecules.
Recent research has also explored the use of 4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid in materials science. Its ability to form stable complexes with metal ions has led to its consideration in the development of coordination polymers and metal-organic frameworks (MOFs). These materials hold promise for applications in gas storage, catalysis, and sensing technologies.
The compound's versatility is further underscored by its role in asymmetric synthesis. By utilizing chiral auxiliary techniques, researchers have successfully synthesized enantiomerically enriched derivatives of 4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid. These enantiomers are valuable for studying stereochemical effects in biological systems and for developing chiral catalysts.
In conclusion, 4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid, with its CAS number 2229545-87..., represents a multifaceted compound with wide-ranging applications. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a key player in both academic research and industrial development. As ongoing studies continue to uncover new properties and uses, this compound is poised to make significant contributions to various scientific disciplines.
2229545-87-1 (4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid) 関連製品
- 2598-01-8(trans-1,3,3-Trichloro-1-propene)
- 2680745-64-4(benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamate)
- 2229094-35-1(2-(4-methoxypiperidin-4-yl)methylbenzene-1,4-diol)
- 2188202-93-7(1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine)
- 2172044-55-0(2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-3-yl}-N-methylformamido)acetic acid)
- 1803880-80-9(1-Bromo-3-(2-(bromomethyl)-5-ethylphenyl)propan-2-one)
- 946235-93-4(methyl N-(4-{(4-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)carbamate)
- 923107-39-5(1-4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decan-8-yl-2-(2-methylphenoxy)ethan-1-one)
- 1346600-56-3(Butopamine-d4 Hydrochloride)
- 1086379-95-4(2-(furan-2-yl)pyridine-4-carboxylic acid)




